6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
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Overview
Description
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with 2-cyanopyridine in the presence of a base, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives.
Scientific Research Applications
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
- 6-ethyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
- 6-ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one
Uniqueness
6-ethyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydro-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the ethyl group and the pyridine ring can significantly affect the compound’s properties compared to its analogs.
Properties
CAS No. |
60348-42-7 |
---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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